
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is an organic compound with a complex structure It is a derivative of cyclohexane, where the hydrogen atoms are substituted with a 1,1-dimethylethyl group and a methoxymethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The methoxymethylene group is introduced through a subsequent reaction with methoxymethyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The final product is purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methoxymethylene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form hydrogen bonds with active sites, while the 1,1-dimethylethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-3-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-2-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is unique due to the presence of both the 1,1-dimethylethyl and methoxymethylene groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58432-32-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-tert-butyl-4-(methoxymethylidene)cyclohexane |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h9,11H,5-8H2,1-4H3 |
InChI Key |
DZKAJJZGSCBXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=COC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


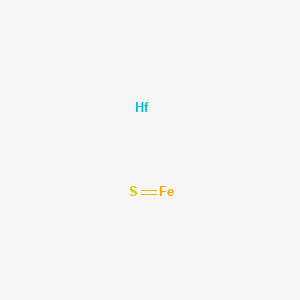
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)

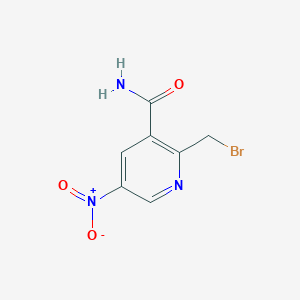
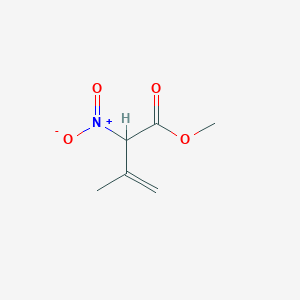
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
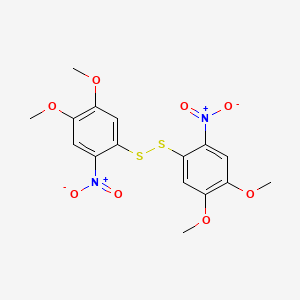


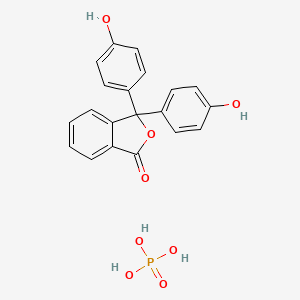
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)


![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
